Fmoc-hLys(Alloc)-OH
Description
Contextual Framework of Non-Natural Amino Acids in Peptide Science
Peptide science has been significantly advanced by the introduction of non-natural amino acids (nnAAs), also referred to as non-canonical or non-proteinogenic amino acids. cpcscientific.comnih.govrsc.org These are amino acids that are not among the 20 genetically coded amino acids. rsc.org Their incorporation into peptide chains is a key strategy in protein engineering and drug discovery, offering a way to create peptides and peptidomimetics with enhanced properties. rsc.orgsigmaaldrich.com
Unlike natural peptides, which can be susceptible to rapid enzymatic breakdown, peptides containing nnAAs often exhibit increased stability and resistance to proteolytic degradation. cpcscientific.com This is because the unusual structures are not readily recognized by proteases. cpcscientific.com Furthermore, the vast structural diversity available through synthetic nnAAs allows for the precise modification of a peptide's tertiary structure, which can lead to improved potency, better target selectivity, and enhanced bioavailability. sigmaaldrich.com Researchers utilize these synthetic building blocks to construct diverse combinatorial libraries, create conformationally constrained peptides, and develop robust molecular scaffolds for novel therapeutic applications. cpcscientific.comsigmaaldrich.com The ability to introduce altered physicochemical and biological properties makes nnAAs invaluable tools for probing protein structure and function and for designing new bioactive molecules. rsc.orgsigmaaldrich.comdurham.ac.uk
Strategic Importance of Fmoc-hLys(Alloc)-OH as a Specialized Building Block
This compound is a highly specialized amino acid derivative that serves as a critical building block in the sophisticated synthesis of complex peptides. Its strategic importance is rooted in its unique structural features: the homolysine backbone and the orthogonal protecting group pair, Fmoc and Alloc.
Homolysine is a homolog of the natural amino acid lysine (B10760008), featuring an additional methylene (B1212753) group in its side chain. This extended chain length is a powerful tool for researchers studying structure-activity relationships, allowing them to probe how the spatial positioning of a side-chain functional group impacts biological interactions, such as binding to enzyme active sites or protein-protein interfaces. nih.gov
The primary strategic value of this compound lies in its orthogonal protection scheme, which is fundamental to modern solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov The two protecting groups can be removed under different chemical conditions, allowing for selective modification at specific points in the peptide sequence. nih.govfiveable.me
Fmoc (9-Fluorenylmethyloxycarbonyl): This group protects the α-amino terminus of the amino acid. creative-peptides.com It is a base-labile group, typically removed using a mild base like piperidine (B6355638) in an organic solvent. altabioscience.comcreative-peptides.com This deprotection step is standard in the widely used Fmoc-SPPS strategy, allowing for the stepwise elongation of the peptide chain. altabioscience.com The Fmoc group is stable to acidic conditions used to cleave other types of side-chain protecting groups. altabioscience.com
Alloc (Allyloxycarbonyl): This group protects the ε-amino group on the homolysine side chain. iris-biotech.de Crucially, the Alloc group is stable to the basic conditions used to remove Fmoc and the acidic conditions often used for final cleavage from the resin. iris-biotech.deiris-biotech.de It is selectively removed using a palladium(0) catalyst, often with a scavenger molecule. iris-biotech.depeptide.comuci.edu
This orthogonality allows chemists to unmask the homolysine side chain's amino group at any desired step while the rest of the peptide, including the N-terminus, remains protected. peptide.com This enables a wide range of specific modifications, such as the synthesis of branched peptides, the attachment of labels (like fluorescent dyes or biotin), or the on-resin formation of cyclic peptides through lactam bridge formation. peptide.comnih.govgoogle.com
The distinct properties of this compound compared to its standard lysine counterpart are summarized below.
| Property | Fmoc-L-hLys(Alloc)-OH | Fmoc-L-Lys(Alloc)-OH |
|---|---|---|
| CAS Number | 281655-70-7 iris-biotech.de | 146982-27-6 chemicalbook.com |
| Molecular Formula | C₂₆H₃₀N₂O₆ iris-biotech.de | C₂₅H₂₈N₂O₆ chemicalbook.com |
| Molecular Weight | 466.53 g/mol iris-biotech.de | 452.5 g/mol chemicalbook.comtargetmol.com |
| Structure | Lysine homolog with an additional CH₂ group in the side chain | Standard lysine structure |
Historical Development and Evolution of Homolysine Derivatives
The development of homolysine derivatives like this compound is intrinsically linked to the evolution of peptide synthesis from a niche academic pursuit to a cornerstone of chemical biology and drug discovery. Early peptide chemistry was largely performed in solution, a laborious process that limited the size and complexity of accessible peptides. The advent of solid-phase peptide synthesis (SPPS), pioneered by R. B. Merrifield, revolutionized the field by anchoring the growing peptide chain to a solid support, simplifying purification steps. nih.govresearchgate.net
The initial SPPS strategies, primarily using the Boc/Benzyl protection scheme, involved harsh acidic conditions (like hydrofluoric acid) for final cleavage, which limited the synthesis of sensitive or modified peptides. altabioscience.combiosynth.com The subsequent development of the Fmoc/tBu strategy in the 1970s offered a milder alternative, using a base for iterative N-terminal deprotection and a milder acid for final cleavage. altabioscience.com This shift made the synthesis of more complex and delicate peptides feasible. altabioscience.com
As synthetic ambitions grew, so did the demand for more sophisticated building blocks. The synthesis of peptides with complex architectures, such as branched or cyclized structures, required amino acids with side-chain protecting groups that were "orthogonal" to the main N-terminal (Fmoc) and resin-cleavage (acid) conditions. nih.govresearchgate.net This need spurred the development and application of protection schemes like the Alloc group, which could be removed under unique, non-acidic and non-basic conditions via palladium catalysis. iris-biotech.de
The synthesis of homolysine itself and its derivatives represents a further step in this evolution. Researchers began exploring non-natural homologs of natural amino acids to investigate the impact of side-chain length and functionality on peptide and protein function. nih.gov For instance, studies on acetylated homolysine have been used to probe the binding preferences of bromodomains and the specificity of sirtuin deacetylases, which are important in studying post-translational modifications. nih.gov The creation of building blocks like this compound was a natural progression, combining the utility of the homolysine scaffold with the strategic advantages of orthogonal protection, thereby providing chemists with a powerful tool for advanced peptide design and synthesis. iris-biotech.de
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCWEDOQGDZLTE-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Routes and Chemical Transformations of Fmoc Hlys Alloc Oh
Established Synthetic Protocols for Fmoc-hLys(Alloc)-OH
The synthesis and application of this compound leverage well-established principles of peptide chemistry, particularly Fmoc-based solid-phase peptide synthesis (SPPS) and foundational solution-phase techniques for precursor synthesis.
Fmoc-based Solid-Phase Synthesis Methodologies for Homolysine Derivatives
This compound is designed for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS) workflows. nih.gov SPPS, the predominant method for peptide synthesis, involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. nih.govuci.edu The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). sigmaaldrich.comrsc.org
The incorporation of this compound into a peptide sequence follows the standard SPPS coupling protocol. This generally involves:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine/DMF solution. sigmaaldrich.com
Activation and Coupling: The carboxylic acid of this compound is activated using a suitable coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, or PyBOP, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). bohrium.com The activated amino acid is then coupled to the free N-terminus of the peptide on the solid support.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid. The key feature of this compound is the Alloc group on the side-chain (Nζ). This protecting group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from many types of resins. nih.gov The Alloc group can be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415). rsc.orgthermofisher.com This orthogonality allows for selective modification of the homolysine side chain, such as acylation, alkylation, or conjugation to other molecules, while the rest of the peptide remains protected. nih.gov
| Parameter | Description |
| Solid Support | Rink Amide resin, 2-Chlorotrityl chloride resin, Wang resin, etc. sigmaaldrich.comrsc.org |
| Fmoc Deprotection | Typically 20% piperidine in DMF. sigmaaldrich.com |
| Coupling Reagents | HCTU, HATU, PyBOP, DIC/HOBt. bohrium.com |
| Alloc Deprotection | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in a solvent like DCM. rsc.orgthermofisher.com |
| Final Cleavage | Typically a strong acid cocktail (e.g., TFA with scavengers). nih.gov |
Solution-Phase Synthetic Approaches to this compound Precursors
The synthesis of this compound itself is a multi-step process that begins with suitable precursors in solution. A notable strategy starts from L-2-aminosuberic acid (L-Asu). nih.govnih.gov This approach leverages the difference in reactivity between the two carboxyl groups of L-Asu to selectively modify the side chain, which is then converted into the homolysine amine via a rearrangement reaction.
A key intermediate in this pathway is Nα-Fmoc-L-2-aminosuberic acid. This compound can be prepared and then subjected to reactions that will ultimately introduce the Alloc-protected amino group at the end of the side chain. While traditional methods for creating homolysine involve the cyclization of lysine (B10760008) to form α-amino-ε-caprolactam followed by protection and ring-opening, the use of L-Asu provides a distinct and efficient route. nih.govresearchgate.net
The general steps in a solution-phase synthesis of an Nζ-protected homolysine derivative from L-Asu can be summarized as:
Protection of the α-amino group of L-Asu, for instance with the Fmoc group.
Activation of the side-chain carboxyl group.
Conversion of the activated carboxyl group into a functional group that can be rearranged to an amine, such as a hydroxamic acid for a subsequent Lossen rearrangement. nih.govnih.gov
Execution of the rearrangement to form the amine.
Protection of the newly formed side-chain amine with an Alloc group using allyl chloroformate.
This solution-phase approach provides the necessary orthogonally protected homolysine building block ready for use in SPPS.
Novel Methodologies in the Synthesis of this compound
Research into the synthesis of non-canonical amino acids like homolysine continues to evolve, seeking more efficient and versatile routes. This includes the application of classic name reactions in new contexts and the exploration of different protecting group strategies.
Lossen Rearrangement as a Synthetic Pathway for Homolysine Building Blocks
A significant advancement in the synthesis of homolysine derivatives is the application of the Lossen rearrangement. nih.gov This reaction converts a hydroxamic acid, or its derivative, into an isocyanate, which can then be hydrolyzed to an amine with the loss of one carbon atom as carbon dioxide. rsc.org A recently reported strategy utilizes the Lossen rearrangement to synthesize Nε-acetyl-L-homolysine and, by extension, provides a pathway to this compound. nih.govnih.gov
The synthesis starts with L-2-aminosuberic acid (L-Asu). nih.gov The key steps are outlined below:
The α-amino group of L-Asu is protected with the Fmoc group.
The side-chain (ω-carboxyl group) is converted into a hydroxamic acid.
The Lossen rearrangement is initiated, typically by activating the hydroxamic acid (e.g., via acylation) followed by heating. This converts the ω-carboxyl group into an isocyanate.
The resulting isocyanate is then trapped with a suitable nucleophile. To obtain the Alloc-protected amine, allyl alcohol would be used, which reacts with the isocyanate to form the allyloxycarbonyl (Alloc) carbamate.
This method is advantageous as it avoids the use of potentially hazardous azide (B81097) reagents, which are common in the related Curtius rearrangement. rsc.org The Lossen rearrangement offers a clean and efficient way to generate the crucial side-chain amino group of homolysine from a readily available dicarboxylic amino acid precursor. nih.govresearchgate.net
| Starting Material | Key Reaction | Intermediate | Final Functional Group |
| L-2-Aminosuberic acid (L-Asu) | Lossen Rearrangement | Isocyanate | Nζ-Alloc-amino |
Iii. Orthogonal Protecting Group Chemistry Utilized with Fmoc Hlys Alloc Oh
Principles of Fmoc/Alloc Orthogonality in Peptide Synthesis
The core principle of orthogonality lies in the ability to selectively remove one protecting group in the presence of others, utilizing different chemical reagents and conditions. For Fmoc-hLys(Alloc)-OH, this involves the selective removal of the Fmoc group under basic conditions and the Alloc group under palladium catalysis, while typically keeping acid-labile side-chain protecting groups intact until the final cleavage step.
Base-Labile Fmoc Deprotection Mechanisms
The Fmoc group serves as a temporary protecting group for the alpha-amino terminus of amino acids during SPPS. Its removal is typically achieved using mild bases, most commonly piperidine (B6355638), in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) nih.govresearchgate.netgenscript.comwikipedia.orgspringernature.comresearchgate.net. The deprotection mechanism proceeds via a two-step process: first, the base abstracts the acidic proton at the 9-position of the fluorene (B118485) ring system, rendering it susceptible to nucleophilic attack. This is followed by a β-elimination reaction, which liberates a highly reactive dibenzofulvene (DBF) intermediate. The DBF is then rapidly trapped by the amine nucleophile (e.g., piperidine) to form a stable adduct, effectively driving the deprotection reaction to completion nih.govresearchgate.netwikipedia.orgresearchgate.net. Standard conditions often involve a 20-50% solution of piperidine in DMF researchgate.netgenscript.comwikipedia.orgspringernature.com. The Fmoc group is notably stable to acidic conditions, which is crucial for its orthogonality with acid-labile side-chain protecting groups wikipedia.orgbiosynth.com.
Palladium(0)-Catalyzed Alloc Deprotection Mechanisms and Selectivity
The allyloxycarbonyl (Alloc) group, when used to protect the epsilon-amino group of lysine (B10760008), is selectively removed via palladium(0)-catalyzed cleavage biosynth.comuva.nliris-biotech.deiris-biotech.dethaiscience.infohighfine.comug.edu.plnih.govrsc.org. This process typically involves a catalytic amount of a palladium(0) complex, such as Pd(PPh3)4 or Pd(PPh3)2Cl2, in the presence of a nucleophile or scavenger uva.nliris-biotech.dethaiscience.infohighfine.comug.edu.plrsc.orggoogle.comresearchgate.net. The mechanism initiates with the coordination of Pd(0) to the allyl moiety, forming a π-allyl-palladium intermediate. This intermediate then undergoes reaction with a nucleophile (e.g., amine-borane complexes like H3N·BH3, silanes like PhSiH3, or morpholine) to cleave the C-O bond, releasing the deprotected amine and an allyl byproduct uva.nlhighfine.comug.edu.plrsc.orgresearchgate.netresearchgate.net. The Alloc group demonstrates robust stability towards both acidic and basic conditions, which are employed for the removal of other common protecting groups like tert-butyl (tBu) and Fmoc, respectively iris-biotech.deiris-biotech.dethaiscience.infohighfine.comug.edu.pl. This inherent stability, coupled with its selective removal by palladium catalysis, establishes its orthogonality. Furthermore, the palladium-catalyzed deprotection can be integrated into a "transprotection" strategy, where the Alloc group is replaced by another acyl group, such as tert-butyloxycarbonyl (Boc), in the presence of appropriate acylating agents uva.nl.
Compatibility and Selectivity with Other Protecting Groups in Multi-Functionalized Systems
The true power of this compound lies in its compatibility with other widely used protecting groups, particularly the tert-butyl (tBu) based strategy, enabling sophisticated multi-step syntheses.
Orthogonality with tert-Butyl (tBu)-Based Protection Strategies
The combination of Fmoc for alpha-amino protection and tBu for side-chain protection represents a highly orthogonal strategy in modern SPPS biosynth.comthaiscience.infoug.edu.pliris-biotech.depeptide.comacs.orglifetein.comiris-biotech.de. In this scheme, the Fmoc group is removed by base, while tBu-based protecting groups (e.g., for Asp, Glu, Ser, Thr, Tyr) are removed by acidolysis biosynth.comiris-biotech.depeptide.comfiveable.menih.gov. The Alloc group, as employed in this compound, is also orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups iris-biotech.deiris-biotech.dethaiscience.infohighfine.comug.edu.pl. This triple orthogonality is essential for constructing complex peptide architectures where selective modification of specific residues is required.
Table 1: Deprotection Conditions and Orthogonality of Key Protecting Groups
| Protecting Group | Primary Removal Condition | Stability to Base (e.g., Piperidine) | Stability to Acid (e.g., TFA) | Stability to Pd(0) Catalysis |
| Fmoc | Base (e.g., Piperidine) | Removed | Stable | Stable |
| Alloc | Pd(0) catalysis | Stable | Stable | Removed |
| tBu | Acid (e.g., TFA) | Stable | Removed | Stable |
Sources: nih.govresearchgate.netgenscript.comwikipedia.orgbiosynth.comuva.nliris-biotech.deiris-biotech.dethaiscience.infohighfine.comug.edu.pliris-biotech.depeptide.comlifetein.com
Strategies for Differential Deprotection in Complex Peptide Architectures
The orthogonal nature of Fmoc, Alloc, and tBu groups facilitates differential deprotection, allowing for the selective modification of amino acid residues while the peptide remains anchored to the solid support thaiscience.infogoogle.comiris-biotech.depeptide.comnih.govub.eduresearchgate.netzenodo.org. A typical synthetic workflow utilizing this compound involves:
Peptide Chain Elongation: The peptide chain is assembled using standard Fmoc chemistry. During this phase, the Fmoc group on the alpha-amino terminus is repeatedly removed by base (e.g., piperidine) to enable the coupling of subsequent amino acids. The Alloc group on lysine and any tBu-based side-chain protecting groups remain intact throughout these cycles biosynth.comthaiscience.infoiris-biotech.depeptide.comlifetein.com.
Selective Side-Chain Functionalization: Once the desired peptide sequence is assembled, the Alloc group on the lysine side chain can be selectively removed using palladium catalysis. This unmasks the epsilon-amino group, making it available for various modifications such as site-specific labeling, conjugation with fluorophores or other molecules, or participation in on-resin cyclization reactions (e.g., lactamization). Crucially, this deprotection step is performed without affecting the Fmoc group (if still present at the N-terminus) or the tBu-based side-chain protecting groups nih.govrsc.orggoogle.comresearchgate.netzenodo.orgpeptide.combiotage.comnih.gov.
Final Cleavage and Global Deprotection: After all desired modifications are completed, the entire peptide is cleaved from the solid support. This is typically achieved using a strong acidic cocktail, such as trifluoroacetic acid (TFA) with scavengers. During this final step, all remaining acid-labile side-chain protecting groups (e.g., tBu) are simultaneously removed, yielding the final, deprotected peptide biosynth.comiris-biotech.depeptide.comnih.gov.
Table 2: Strategies for Differential Deprotection Using this compound
| Scenario/Application | Key Protecting Groups Involved | Selective Deprotection Step | Resulting Modification/Outcome |
| Peptide Chain Elongation | Fmoc (Nα), Alloc (Lys ε-NH2), tBu (side chains) | Base-mediated Fmoc removal (e.g., piperidine) | Free N-terminus for coupling the next amino acid. Alloc and tBu groups remain intact. |
| Side-Chain Functionalization (e.g., Cyclization, Labeling) | Fmoc (Nα), Alloc (Lys ε-NH2), tBu (side chains) | Pd(0)-catalyzed Alloc removal | Free Lys ε-NH2 available for conjugation, lactamization, or other modifications, while Fmoc and tBu groups are preserved. |
| Final Peptide Cleavage and Global Deprotection | Fmoc (Nα), Alloc (Lys ε-NH2), tBu (side chains) | Acidolysis (e.g., TFA cocktail) | Cleavage of the peptide from the resin and simultaneous removal of all remaining side-chain protecting groups (e.g., tBu). |
Sources: thaiscience.infonih.govrsc.orggoogle.comresearchgate.netiris-biotech.depeptide.comub.eduzenodo.orgpeptide.combiotage.com
This strategic approach to differential deprotection is instrumental in the synthesis of complex peptide architectures, including stapled peptides, cyclic peptides, and peptides modified with non-natural amino acids or functional tags, thereby expanding the scope of peptide-based therapeutics and research tools.
Iv. Advanced Applications of Fmoc Hlys Alloc Oh in Peptide Synthesis and Modification
Integration into Solid-Phase Peptide Synthesis (SPPS) Frameworks
The incorporation of Fmoc-hLys(Alloc)-OH into SPPS protocols is compatible with standard Fmoc/tBu synthesis strategies. wpmucdn.comsigmaaldrich.com The Alloc group is stable to the piperidine (B6355638) solutions used for N-α-Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid) used for final cleavage from the resin and removal of acid-labile side-chain protecting groups like Boc and tBu. sigmaaldrich.com This stability ensures that the ζ-amino group of the homolysine residue remains protected throughout the assembly of the linear peptide backbone, becoming available for modification only when desired.
The incorporation of this compound into a growing peptide chain on a solid support follows established SPPS coupling procedures. The carboxylic acid of this compound is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.
Standard activation is achieved using a variety of coupling reagents. A common approach involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. merel.si Alternatively, phosphonium-based reagents like PyBOP or uranium-based reagents like HCTU can be employed, often in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). rsc.org The choice of reagents can be tailored to the specific sequence to ensure efficient amide bond formation.
Below is a representative protocol for the manual coupling of this compound during Fmoc-SPPS.
| Step | Procedure | Description | Source(s) |
|---|---|---|---|
| 1 | Resin Swelling | The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 1 hour. | uci.edu |
| 2 | Fmoc Deprotection | The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). | uci.edu |
| 3 | Washing | The resin is thoroughly washed with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct. | |
| 4 | Coupling Reaction | A solution of this compound (e.g., 3-5 equivalents), an activator like HCTU (e.g., 3-5 eq.), and a base like DIPEA (e.g., 6-10 eq.) in DMF is added to the resin. The mixture is agitated for 1-2 hours at room temperature. | rsc.org |
| 5 | Monitoring | A small sample of resin beads is tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction (i.e., disappearance of free primary amines). | iris-biotech.de |
| 6 | Washing | The resin is washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts, preparing it for the next synthesis cycle. | wpmucdn.com |
Several strategies can be employed to enhance coupling yields:
Choice of Coupling Reagent: For sterically hindered couplings, more potent activating reagents such as HATU or COMU may offer superior results compared to standard HCTU or DIC/HOBt systems. rsc.orgmesalabs.com
Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate coupling reactions and help overcome steric challenges, leading to higher purities and faster synthesis times. merel.sinih.gov Microwave heating can disrupt peptide chain aggregation on the resin, improving reagent access to the reaction site. merel.si
Double Coupling: If monitoring tests indicate incomplete coupling, repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.
Solvent and Additive Selection: The use of additives like Oxyma Pure is known to reduce racemization, which is a potential issue for any amino acid during activation. merel.si While homolysine is not as prone to racemization as residues like histidine or cysteine, maintaining chiral integrity is paramount. nih.gov
| Strategy | Description | Rationale | Source(s) |
|---|---|---|---|
| Use of Potent Activators | Employing uranium (e.g., HCTU, HATU) or phosphonium (B103445) (e.g., PyBOP) salts. | These reagents form highly reactive esters, facilitating rapid amide bond formation, especially in challenging contexts. | rsc.org |
| Microwave Irradiation | Applying microwave energy during the coupling step. | Increases reaction kinetics and can disrupt secondary structures that cause aggregation, improving coupling efficiency. | merel.sinih.gov |
| Extended Reaction Time | Increasing the duration of the coupling reaction (e.g., from 1 hour to 4 hours or overnight). | Allows more time for sterically hindered or slow reactions to proceed to completion. | merel.si |
| Reaction Monitoring | Using qualitative (e.g., Kaiser test) or quantitative methods to assess reaction completion before proceeding. | Ensures each step reaches maximum yield, preventing the accumulation of deletion sequences. | iris-biotech.de |
Construction of Branched and Cyclic Peptide Architectures
The orthogonal nature of the Alloc protecting group is the key feature that enables the use of this compound in the synthesis of non-linear peptide structures. wpmucdn.com After the primary peptide chain is assembled, the Alloc group can be selectively removed without affecting acid-labile side-chain protections or the resin linkage, exposing the ζ-amino group of the homolysine residue for further modification. sigmaaldrich.comnih.gov
The selective removal of the Alloc group is most commonly achieved through palladium(0)-catalyzed allylic transfer. sigmaaldrich.com This reaction is typically performed on the resin-bound peptide. The N-terminus of the peptide must be protected (usually with the Fmoc group from the last coupling or by acetylation) to prevent undesired reactions at that position. wpmucdn.com
The deprotection cocktail consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger to trap the allyl cation. wpmucdn.comnih.gov Phenylsilane (B129415) is a widely used scavenger due to its efficiency. wpmucdn.comnih.gov The reaction is performed in an inert solvent like DCM or DMF under an inert atmosphere. nih.gov Recent advancements include microwave-assisted deprotection protocols, which can dramatically reduce reaction times from hours to minutes. nih.gov
Once the ζ-amino group is deprotected, it can serve as an attachment point for a second peptide chain, creating a branched peptide. merel.si Alternatively, it can be functionalized with various molecules, such as fluorophores, biotin (B1667282), or cytotoxic drugs.
| Step | Procedure | Reagents & Conditions | Source(s) |
|---|---|---|---|
| 1 | Resin Preparation | Wash the peptidyl-resin thoroughly with DCM. Ensure the N-terminal α-amine is protected. | wpmucdn.com |
| 2 | Reagent Preparation | Prepare a solution of Pd(PPh₃)₄ (e.g., 0.2-3 eq.) and a scavenger like phenylsilane (e.g., 20 eq.) in an appropriate solvent (e.g., DCM or a CHCl₃/AcOH/NMM mixture). | wpmucdn.comsigmaaldrich.com |
| 3 | Deprotection Reaction | Add the reagent solution to the resin and agitate at room temperature for a set duration (e.g., 2 x 20 minutes). The reaction can be accelerated using a microwave synthesizer (e.g., 2 x 5 minutes at 38°C). | uci.edunih.gov |
| 4 | Washing | Thoroughly wash the resin with DCM, a palladium-scavenging solution (e.g., sodium N,N-diethyldithiocarbamate), and DMF to remove all traces of the catalyst and byproducts. | wpmucdn.com |
| 5 | Confirmation | Cleave a small portion of the resin to verify complete deprotection via mass spectrometry. | uci.edu |
The exposed ζ-amino group of the homolysine residue is an ideal handle for intramolecular cyclization, leading to the formation of a lactam bridge. This is a common strategy to constrain the peptide's conformation, which can enhance metabolic stability and binding affinity. nih.gov To form a head-to-side-chain or side-chain-to-side-chain lactam, the homolysine side chain is paired with a carboxylic acid group. This can be the C-terminal carboxyl group of the peptide or the side chain of an acidic amino acid like aspartic acid or glutamic acid, which would have been protected with an orthogonal protecting group like an allyl (OAll) ester. nih.gov
After selective deprotection of both the homolysine amine (Alloc removal) and the corresponding carboxylic acid (e.g., OAll removal), on-resin cyclization is induced using standard peptide coupling reagents like PyBOP or HCTU under basic conditions. Performing the cyclization in a large solvent volume promotes the desired intramolecular reaction over intermolecular oligomerization. The extended side chain of homolysine, compared to lysine (B10760008), provides a different ring size and geometry for the resulting cyclic peptide, which can be a critical design element in medicinal chemistry.
Synthesis of Peptides Bearing Post-Translational Modifications (PTMs) and Analogs
This compound is a valuable tool for the site-specific synthesis of peptides containing PTMs or their analogs. The ability to unmask the homolysine side-chain amine at a specific point during the synthesis allows for its chemical modification into a mimic of a natural PTM.
A notable example is the synthesis of peptides containing selenolysine, an analog of lysine used in chemical protein synthesis and for forming traceless isopeptide bonds. researchgate.net In one reported strategy, a derivative, Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH, was synthesized and incorporated into a peptide chain. researchgate.net While this specific building block already contains selenium, the underlying principle relies on the Alloc group's orthogonality. A more direct approach would involve incorporating this compound, deprotecting the side chain, and then performing a series of chemical transformations on the free amine to introduce the desired modification, such as a seleno- or thio- moiety, or a glycan group for synthesizing glycated peptide analogs. researchgate.netnih.gov This modular approach provides access to homogeneously modified peptides that are difficult to produce via biological expression systems. researchgate.net
Generation of Acetylated Homolysine Peptides for Biochemical Probes
Post-translational modifications (PTMs) are critical in regulating protein function, with lysine acetylation being one of the most widespread. bohrium.com To investigate the functional role of such modifications, researchers require synthetic peptide probes that incorporate modified amino acids. This compound serves as a key precursor in the synthesis of peptides containing acetylated homolysine, a non-canonical amino acid that can probe the specificity of enzymes and binding proteins involved in lysine acetylation pathways. bohrium.comnih.gov
A new synthetic route for Fmoc-L-hLys(Ac)-OH has been established via the Lossen rearrangement, starting from L-2-aminosuberic acid, which also provides access to the orthogonally protected Fmoc-L-hLys(Alloc)-OH. bohrium.com The Alloc group on the homolysine side chain can be selectively removed on the solid support using a palladium catalyst, leaving other protecting groups like Fmoc and tBu intact. sigmaaldrich.comiris-biotech.de The exposed primary amine of the homolysine side chain is then available for acetylation, typically using acetic anhydride (B1165640) and a base. This allows for the precise, site-specific incorporation of an acetylated homolysine residue within a peptide sequence.
These synthetic peptide probes are instrumental in studying the binding preferences and enzymatic activity of proteins like bromodomains and sirtuin deacetylases. bohrium.comnih.gov Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues, playing a key role in chromatin remodeling and gene transcription. By creating peptides where acetylated lysine (AcK) is replaced by acetylated homolysine (Ac-hK), researchers can explore how the length of the amino acid side chain impacts bromodomain binding affinity.
In one study, peptide probes containing acetylated homolysine were generated and tested against four bromodomains from three different families. bohrium.comnih.gov The results revealed distinct binding patterns. For instance, the second bromodomain of Bromodomain-containing protein 3, BRD3(2), showed comparable binding efficiency to a peptide containing acetylated homolysine (H4hK20ac) as it did to the native sequence containing acetylated lysine (H4K20ac). bohrium.com Conversely, the bromodomain of BAZ2B demonstrated efficient binding only to the acetyl-lysine peptide, not the acetyl-homolysine version. bohrium.com These findings highlight the utility of Ac-hK peptides in mapping the structural and chemical tolerances of bromodomain binding pockets.
| Bromodomain | Peptide with Acetyl-Lysine (AcK) | Peptide with Acetyl-Homolysine (Ac-hK) | Binding Outcome |
|---|---|---|---|
| BRD3(2) | H4K20ac | H4hK20ac | Binds efficiently to both AcK and Ac-hK peptides. |
| CBP | H3K56ac | - | Binds most efficiently to the AcK peptide. |
| BAZ2B | H3K14ac | H3hK14ac | Shows efficient binding to the AcK peptide but not the Ac-hK peptide. |
Utility in Peptide Libraries and Array Synthesis
The creation of peptide libraries and arrays is a powerful strategy for drug discovery, epitope mapping, and studying protein-protein interactions. These techniques rely on the systematic synthesis of a large number of different peptide sequences. The use of orthogonally protected amino acids like this compound is critical for generating diverse and complex libraries, particularly those featuring side-chain modifications. nih.govnih.govnih.gov
The key advantage of this compound in this context is the Alloc protecting group. iris-biotech.de In standard Fmoc-based solid-phase peptide synthesis (SPPS), the peptide chain is elongated, and various amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Boc) are incorporated. biosynth.comiris-biotech.de After the full-length peptide is assembled on the resin, the Alloc group on a specific homolysine residue can be selectively removed using a palladium(0) catalyst without affecting any of the other protecting groups or the linkage to the solid support. sigmaaldrich.com
This selective deprotection step creates a unique reactive handle on the peptide's side chain. This handle can then be used to introduce a variety of chemical moieties, effectively creating a library of peptides from a single, common precursor sequence. For example, one could:
Acylate the exposed amine with a range of carboxylic acids to explore the effects of different acyl groups.
Couple fluorescent dyes or biotin tags for use in binding assays.
Attach small molecules or other peptide fragments to create branched or complex structures.
This strategy is highly efficient for generating "one-bead, one-compound" libraries, where each resin bead carries a unique peptide derivative. These libraries can be screened en masse against a biological target. The ability to perform this selective modification on the solid phase simplifies purification and allows for the application of a wide range of solution-phase chemistries. This approach has been instrumental in developing macrocyclic peptide ligands and specialized probes for studying cellular processes. nih.gov Furthermore, the principles of orthogonal protection using Alloc are being adapted for more advanced platforms like DNA-encoded chemical libraries (DECLs), which allow for the synthesis and screening of vastly larger and more diverse sets of molecules. nih.gov
V. Research on Homolysine Analogs and Their Functional Exploration
Comparative Studies of Lysine (B10760008) and Homolysine Derivatives in Peptide Design
The fundamental difference in side-chain length between lysine and homolysine—an extra methylene (B1212753) unit in homolysine—significantly influences how peptides interact with biological targets and adopt specific three-dimensional structures. Comparative studies utilizing these amino acids and their derivatives aim to elucidate these structure-activity relationships.
Impact of Side Chain Length on Peptide Conformation and Activity
The incorporation of homolysine residues can alter a peptide's conformational landscape, potentially leading to enhanced stability against degradation or influencing its binding affinity to specific targets. Research indicates that the length of the amino acid side chain is a critical factor in determining peptide activity and interaction profiles. For instance, studies on HIV protease inhibitors have demonstrated that modifications to the side chain length of lysine analogs have a pronounced effect on inhibitory potency. When the side chain was shortened, as in ornithine derivatives, a significant loss in potency was observed. Conversely, extending the chain length beyond that of lysine, as in certain homolysine derivatives, often resulted in a complete loss of inhibitory activity, suggesting an optimal chain length for interaction with the enzyme's active site doi.org.
Furthermore, the inclusion of homolysine has been shown to influence peptide stability. Non-standard amino acids like homolysine can help "lock a preferred structural conformation and make the peptide resistant to degradation, oxidation, and post-translational modifications (PTMs)" americanpharmaceuticalreview.com. In the context of receptor binding, studies on neurotensin (B549771) analogs revealed that the homolysine side-chain length was favored for binding to the human neurotensin receptor, and that variations in side-chain length offered a method for steric selection between receptor subtypes, thereby modifying the biological effects of peptides containing cationic residues nih.gov.
| Compound/Analogue | Side Chain Length (Carbon atoms in side chain) | Relative Potency (vs. Lysine) | Notes on Activity |
| Lysine derivative | 4 | Baseline | 5.0 nM Ki doi.org |
| Ornithine derivative | 3 | ~1/36 | 36-fold loss in potency doi.org |
| Homolysine derivative | 5 | No inhibition | No inhibition detected doi.org |
Exploration of Homolysine in Enzyme Substrate Specificity
Homolysine and its derivatives have been employed to investigate the substrate specificity of various enzymes, particularly those involved in post-translational modifications. For example, in studies examining bromodomains, which are protein modules that recognize acetylated lysine residues, researchers synthesized peptide probes containing acetylated homolysine, lysine, and ornithine. These studies revealed that different bromodomain families exhibited distinct binding patterns. Notably, one bromodomain family bound acetylated homolysine with comparable efficiency to acetyl-lysine, indicating that the extended side chain of homolysine could be accommodated by certain binding modules researchgate.netdb-thueringen.de.
In deacetylation assays using a bacterial sirtuin, acetylated homolysine was also evaluated. The enzyme demonstrated a strong preference for acetylated lysine, although it exhibited broad specificity for N-acyl modifications. This suggests that while the primary interaction might favor the native lysine structure, the homolysine analog can still be recognized, albeit with potentially altered kinetics or affinity depending on the specific enzyme researchgate.netdb-thueringen.de. Similarly, studies on depalmitoylases indicated that changes in amino acid composition flanking a palmitoylated cysteine residue could lead to up to threefold changes in the rate of hydrolysis, highlighting the sensitivity of enzyme activity to the surrounding amino acid environment, which can be modulated by incorporating analogs like homolysine stanford.edu.
| Enzyme/Binding Module | Substrate Analogue Tested | Binding Efficiency/Preference | Comparative Observation |
| Bromodomains (Family I) | Acetyl-Lysine | High | Similar to Acetyl-Homolysine |
| Acetyl-Homolysine | High | Distinct from Acetyl-Ornithine | |
| Bromodomains (Family II) | Acetyl-Lysine | High | Similar to Acetyl-Homolysine |
| Acetyl-Homolysine | High | Distinct from Acetyl-Ornithine | |
| Bacterial Sirtuin | Acetyl-Lysine | Strong Preference | Acetyl-Homolysine processed at lower rate |
Functional Characterization of Homolysine-Containing Peptides
The use of Fmoc-hLys(Alloc)-OH in peptide synthesis allows for the creation of peptides where homolysine residues can be selectively modified or incorporated to study specific biological functions.
Investigation of Binding Module Interactions with Modified Homolysine Residues
Peptide probes incorporating modified homolysine residues, such as acetylated homolysine, have been instrumental in characterizing the binding preferences of protein modules like bromodomains. As noted previously, these studies have shown that while acetyl-lysine is a preferred substrate, acetyl-homolysine can also bind to certain bromodomains with comparable efficiency researchgate.netdb-thueringen.de. This similarity in binding suggests that the additional methylene group in homolysine does not entirely preclude interaction with binding sites designed for acetyl-lysine, but it can lead to distinct binding patterns when compared with other lysine analogs like ornithine db-thueringen.de. The selective removal of the Alloc protecting group from this compound during SPPS also allows for post-assembly modifications at the homolysine side chain, facilitating the investigation of how specific modifications influence binding interactions with various protein domains benchchem.com.
Role in Studying Deacetylases and Deacylation Mechanisms
Homolysine derivatives, particularly acetylated homolysine, play a significant role as substrates or probes in understanding the mechanisms of lysine deacetylases (KDACs) and related deacylation enzymes. Researchers have synthesized peptide substrates containing acetylated homolysine, lysine, and ornithine to probe the activity and specificity of enzymes such as bacterial sirtuins researchgate.netdb-thueringen.de. These studies have revealed that while bacterial sirtuins exhibit a strong preference for acetylated lysine, they can also process other N-acyl modifications, including those on homolysine, albeit often at reduced rates researchgate.netdb-thueringen.de.
The ability to synthesize acetylated homolysine via methods like the Lossen rearrangement and subsequently incorporate it into peptide probes has provided valuable insights into the substrate requirements of deacetylases. These investigations help elucidate how variations in the lysine side chain length affect enzyme recognition and catalytic efficiency, contributing to a deeper understanding of deacylation mechanisms and their role in cellular regulation researchgate.netdb-thueringen.de.
Compound List:
this compound (Nα-(9-fluorenylmethyloxycarbonyl)-Nε-allyloxycarbonyl-L-lysine)
Lysine (Lys)
Homolysine (hLys)
Ornithine
Acetyl-lysine
Acetyl-homolysine
Fmoc-Lys(Boc)-OH
Fmoc-hLys(Boc)-OH
L-β-Homolysine dihydrochloride (B599025)
Vi. Advanced Chemical Biology and Bioorthogonal Chemistry Applications Facilitated by Fmoc Hlys Alloc Oh
Strategic Introduction of Bioorthogonal Handles
Fmoc-hLys(Alloc)-OH serves as a linchpin in strategies designed to introduce bioorthogonal functional groups onto peptide backbones. The allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) side chain is key to this versatility, offering orthogonality to the standard Fmoc protection of the α-amino group and acid-labile side-chain protecting groups commonly used in Solid Phase Peptide Synthesis (SPPS) sigmaaldrich.comwpmucdn.comiris-biotech.deiris-biotech.de.
While this compound itself does not directly contain alkyne or azide (B81097) functionalities, it acts as a critical precursor for their introduction. The Alloc group can be selectively removed under mild palladium catalysis conditions, typically using Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (B129415) or tributyltin hydride wpmucdn.comiris-biotech.depeptide.comug.edu.plnih.gov. This deprotection liberates the ε-amino group of lysine, which can then be readily functionalized with bioorthogonal handles such as alkynes or azides through standard chemical reactions. This strategy allows for the controlled incorporation of these handles at specific lysine residues within a peptide sequence, enabling subsequent conjugation via click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) lumiprobe.compeptide.com.
| Step | This compound Role | Deprotection Method | Functionalization | Resulting Bioorthogonal Handle |
| 1 | Incorporated into peptide via SPPS | Pd-catalyzed removal of Alloc group wpmucdn.comiris-biotech.depeptide.com | Reaction with alkyne- or azide-containing reagent | Alkyne or Azide on Lysine side chain |
| 2 | Peptide with functionalized Lysine | N/A | Click Chemistry (CuAAC/SPAAC) lumiprobe.compeptide.com | Triazole linkage (e.g., fluorescent dye, affinity tag) |
The orthogonal deprotection of the Alloc group on lysine residues, facilitated by this compound incorporation during SPPS, is fundamental to site-specific tagging and bioconjugation in protein engineering. This method allows for the precise attachment of various molecular tags, including fluorescent probes, biotin (B1667282), affinity ligands, or drug payloads, to specific lysine residues without interfering with other protected functionalities or the peptide backbone peptide.comsmolecule.com. The ability to perform these modifications selectively after peptide assembly is crucial for creating custom-designed peptides and proteins for applications ranging from diagnostics and imaging to targeted therapeutics. The compatibility of Alloc deprotection with standard Fmoc/t-butyl SPPS protocols ensures its seamless integration into established synthetic workflows iris-biotech.deiris-biotech.de.
| Application Type | Strategy Employed | This compound Contribution | Resulting Bioconjugate/Probe |
| Fluorescent Labeling | SPPS using this compound, followed by Alloc deprotection and dye conjugation | Provides a selectively deprotectable site for dye attachment on the lysine side chain. | Fluorescently labeled peptide for imaging or detection. |
| Affinity Tagging | Incorporation via SPPS, selective Alloc removal, and coupling of an affinity tag. | Enables site-specific introduction of an affinity moiety. | Peptide with an affinity tag for pull-down assays or purification. |
| Bioconjugation | SPPS, orthogonal deprotection of Alloc, and subsequent conjugation to biomolecules. | Offers a handle for conjugating peptides to other molecules (e.g., proteins, nanoparticles). | Custom peptide-biomolecule conjugates for targeted delivery. |
Development of Peptidomimetics and Non-Natural Protein Constructs
This compound is instrumental in the design and synthesis of novel peptidomimetics and non-natural protein constructs, offering enhanced stability, altered biological activity, and unique structural properties.
The controlled functionalization enabled by this compound allows for the creation of complex peptide architectures, including branched and cyclic peptides sigmaaldrich.com. By selectively deprotecting the Alloc group on a lysine residue incorporated into a growing peptide chain, a secondary attachment point is created. This branching capability is vital for constructing diverse peptidomimetic scaffolds, which can mimic or modulate the biological activity of natural peptides. These scaffolds are explored for their potential in drug discovery, materials science, and as tools for probing biological interactions. The orthogonal protection strategy ensures that these complex structures can be assembled efficiently using standard peptide synthesis techniques smolecule.com.
| Peptidomimetic Feature | This compound Role | Potential Application |
| Branched Peptides | Allows selective deprotection of the lysine side chain for attachment of secondary peptide chains. | Generation of peptide libraries, multivalent drug conjugates. |
| Cyclic Peptides | Facilitates side-chain-to-side-chain or side-chain-to-terminus cyclization after Alloc deprotection. | Enhanced stability, improved receptor binding affinity. |
| Site-Specific Derivatization | Enables the introduction of non-natural amino acids or functional groups at specific lysine positions. | Design of peptidomimetics with tailored pharmacological properties. |
The ability to precisely introduce modifications onto amino acid side chains makes this compound invaluable for synthesizing chemically modified proteins and creating specialized probes. Following incorporation into a peptide sequence via SPPS, the selective deprotection of the Alloc group on lysine allows for the covalent attachment of various functional moieties. These modified peptides or peptide fragments can serve as probes for studying protein function, identifying drug targets, or developing diagnostic agents. For instance, peptides modified with fluorescent reporters or affinity tags, synthesized using this compound, can be used in biochemical assays to track protein localization, study protein-protein interactions, or isolate target proteins from complex biological samples smolecule.com.
| Type of Modified Construct | Synthesis Strategy | This compound Contribution | Purpose of the Construct/Probe |
| Labeled Peptides | Incorporation of this compound into a peptide sequence, selective Alloc deprotection, and conjugation of a label. | Provides a specific site for attaching a label (e.g., fluorophore, biotin) to the lysine side chain. | Tracking peptide localization, studying protein-peptide interactions, diagnostic assays. |
| Peptide-Drug Conjugates | SPPS with this compound, Alloc deprotection, and covalent linkage to a therapeutic drug molecule. | Enables site-specific attachment of a drug payload to the peptide carrier. | Targeted drug delivery, enhanced therapeutic efficacy. |
| Peptide Probes | Synthesis of peptides containing this compound, followed by deprotection and functionalization with a probe moiety. | Allows for the controlled introduction of a functional probe (e.g., photoaffinity label, chelator for radiolabeling). | Investigating biological pathways, protein mapping, diagnostic imaging. |
Compound Name Table:
this compound (Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-allyloxycarbonyl-L-lysine)
Fmoc-Lys(Alloc)-OH
Fmoc-L-Lys(Alloc)-OH
Fmoc-L-Lys(Aloc)-OH
Fmoc-Lys(Aloc)-OH
Fmoc-Lys(N₃)-OH
Fmoc-Lys(pentynoyl)-OH
Fmoc-Lys(Boc)-OH
Vii. Emerging Research Directions and Future Prospects of Fmoc Hlys Alloc Oh
Advancements in Automated Synthesis of Complex Homolysine Peptides
Fmoc-hLys(Alloc)-OH serves as a key building block in automated solid-phase peptide synthesis (SPPS), a methodology that has revolutionized peptide chemistry wikidoc.orghongtide.com. Automated SPPS, utilizing either Fmoc or Boc strategies, allows for the efficient and sequential addition of amino acids to a growing peptide chain anchored to a resin support wikidoc.orghongtide.com. The incorporation of non-proteinogenic amino acids like homolysine (hLys), facilitated by derivatives such as this compound, is crucial for creating peptides with enhanced stability or novel functionalities americanpharmaceuticalreview.comhongtide.combeilstein-journals.org. Advancements in coupling chemistries and the stability of protecting groups, such as the Alloc group during the base-mediated Fmoc deprotection, are critical for achieving high yields and purity in the synthesis of complex, longer peptide sequences wikidoc.orgbenchchem.comrsc.org. While automated synthesizers offer reproducibility and scalability, challenges remain in optimizing reaction conditions for intricate sequences, underscoring the ongoing development in this area wikidoc.org.
Potential in Designing Advanced Peptide-Based Biomaterials (Excluding direct application focus)
The unique structural characteristics of homolysine (hLys), a non-proteinogenic amino acid, offer distinct advantages in peptide design compared to its natural counterpart, lysine (B10760008). Incorporating hLys can influence peptide chain conformation and the presentation of side chains, thereby affecting intermolecular interactions crucial for self-assembly americanpharmaceuticalreview.combeilstein-journals.org. The presence of the Allyloxycarbonyl (Alloc) group on the homolysine side chain further contributes to this potential, as it can modulate peptide self-assembly behavior and influence the formation of ordered structures, such as peptide hydrogels or fibrils rsc.orgacs.org. Researchers are exploring how these modifications, enabled by building blocks like this compound, can be leveraged to fine-tune the properties of peptide-based materials, creating novel architectures with tailored characteristics americanpharmaceuticalreview.combeilstein-journals.orgrsc.org.
Exploration of New Catalytic Deprotection Methodologies for Alloc
The Allyloxycarbonyl (Alloc) protecting group is a valuable tool in peptide synthesis due to its orthogonal deprotection capabilities, typically achieved under mild, neutral conditions. The established methodology involves palladium(0) catalysts, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of allyl scavengers such as phenylsilane (B129415) (PhSiH₃) or dimedone wikidoc.orgwikipedia.orgresearchgate.netbenchchem.com. This approach is favored for its ability to preserve acid- and base-sensitive functionalities present in complex peptide sequences researchgate.netbenchchem.com. Ongoing research focuses on developing more efficient, selective, and environmentally benign catalytic systems. This includes investigating alternative palladium complexes (e.g., Pd₂(dba)₃), novel ligand designs, or entirely different catalytic metal systems to improve reaction kinetics, reduce catalyst loading, and minimize potential side reactions researchgate.net. Such advancements are vital for enhancing the robustness and applicability of orthogonal protection strategies in sophisticated peptide synthesis workflows rsc.orgresearchgate.net.
| Deprotection Method | Catalyst System | Scavenger/Nucleophile | Typical Reaction Conditions | Key Advantages |
| Standard Palladium Catalysis | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Neutral, in organic solvent (e.g., DCM/THF) | Mild, preserves acid/base sensitive groups; well-established wikidoc.orgwikipedia.orgresearchgate.netbenchchem.com |
| Accelerated Palladium Catalysis | Pd₂(dba)₃ / Ligand | Dimedone | Neutral, organic solvent | Faster kinetics, potentially lower catalyst loading compared to standard researchgate.net |
| Transprotection Strategy | Pd(0) catalyst | Tert-butyl dicarbonate (B1257347) | Neutral, organic solvent; one-pot functionalization | Enables direct functionalization post-deprotection (e.g., Boc protection) researchgate.net |
| Novel Catalytic Systems | Pd(OAc)₂ + specific ligand | Various | Optimized for enhanced selectivity and reduced catalyst load | Emerging research for improved efficiency and broader substrate scope researchgate.net |
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
This compound is a versatile building block for the construction of diverse peptide libraries, a cornerstone of combinatorial chemistry approaches in drug discovery and materials science americanpharmaceuticalreview.comhongtide.comscribd.comcpcscientific.com. By incorporating this modified homolysine derivative, researchers can systematically vary peptide sequences and side-chain functionalities, which is essential for exploring structure-activity relationships (SAR) and identifying peptides with desired properties americanpharmaceuticalreview.comhongtide.com. Automated synthesis platforms are instrumental in generating these large libraries efficiently, enabling the exploration of vast chemical space scribd.comcpcscientific.com. Subsequently, high-throughput screening (HTS) techniques are employed to rapidly evaluate the synthesized libraries, accelerating the identification of lead compounds or novel peptide structures americanpharmaceuticalreview.comcpcscientific.com. Furthermore, the orthogonal deprotection of the Alloc group offers opportunities for post-synthesis modification of library members, thereby increasing the diversity and complexity of the generated peptides benchchem.comrsc.org.
Compound List:
this compound (Nα-Fmoc-Nε-(Allyloxycarbonyl)-L-homolysin)
Fmoc (9-fluorenylmethyloxycarbonyl)
Alloc (Allyloxycarbonyl)
L-homolysine (hLys)
Palladium(0) catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
Phenylsilane (PhSiH₃)
Dimedone
Tert-butyl dicarbonate
Trifluoroacetic acid (TFA)
Q & A
Q. What are the standard protocols for integrating Fmoc-hLys(Alloc)-OH into Fmoc-based solid-phase peptide synthesis (SPPS)?
this compound is incorporated during SPPS using automated synthesizers (e.g., LibertyBlue®). The Fmoc group is removed with 20% piperidine in DMF, while the Alloc group remains intact until selective deprotection using a palladium catalyst (e.g., Pd(PPh₃)₄) and scavengers like phenylsilane. Post-deprotection, the ε-amino group can be functionalized (e.g., with lipids or fluorophores) .
Q. How should this compound be stored to maintain stability?
Store at 2–10°C in a tightly sealed container, protected from moisture and light. The compound is a white solid with no determined melting point but may degrade under prolonged exposure to heat or acidic/basic conditions .
Q. What analytical methods validate successful incorporation and deprotection of this compound?
Use HPLC (≥95% purity) and mass spectrometry (MS) to confirm peptide sequence and Alloc removal. For example, UHPLC analysis in a recent study confirmed >99% purity after synthesis .
Q. What safety precautions are essential when handling this compound?
Wear PPE (gloves, lab coat, goggles), avoid inhalation of dust, and work in a fume hood. While not classified as hazardous, prolonged exposure may cause respiratory or skin irritation .
Advanced Research Questions
Q. How can Alloc deprotection be optimized to minimize side reactions in complex peptides?
Optimize palladium catalyst concentration (e.g., 0.1–0.2 eq) and reaction time (2–4 hrs). Use scavengers (e.g., N-methylmorpholine) to prevent reattachment of liberated allyl groups. Monitor by HPLC to detect incomplete deprotection or side products .
Q. What strategies improve coupling efficiency of this compound in automated synthesizers?
Pre-activate the amino acid with HBTU/HOBt or Oxyma Pure/DIC for 5 minutes before coupling. Perform double couplings (2 × 30 min) for sterically challenging sequences. Use microwave-assisted synthesis to enhance reaction rates .
Q. How does this compound enable post-assembly modifications in therapeutic peptides?
After SPPS, Alloc deprotection allows site-specific modifications. For example, in liraglutide synthesis, the exposed ε-amine is conjugated to a palmitic acid chain, enhancing pharmacokinetics .
Q. How to design orthogonal protection schemes using this compound with other groups (e.g., Boc, Trt)?
Fmoc/Alloc orthogonality allows sequential deprotection:
- Remove Fmoc (piperidine) → Couple next residue.
- Remove Alloc (Pd catalyst) → Modify side chain.
Boc or Trt groups on other residues remain intact until final TFA cleavage .
Q. What are the key considerations for using this compound in peptide hydrogel synthesis?
The compound’s self-assembly properties, driven by aromatic Fmoc stacking and hydrogen bonding, enable hydrogel formation. Adjust pH (neutral to slightly basic) and concentration (1–5% w/v) to tune mechanical properties .
Q. How to troubleshoot low yields after Alloc deprotection and functionalization?
Common issues:
- Incomplete deprotection : Increase catalyst loading or reaction time.
- Side reactions : Add excess scavengers (e.g., tributyltin hydride).
- Poor solubility : Use DMF or DCM as solvents for hydrophobic peptides.
In one study, optimizing NaBH₄ reduction post-deprotection improved yields from 4% to 15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
